N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide
Overview
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazole rings are found in various biologically active compounds and have been the subject of numerous studies .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the isoxazole ring and the biisoindole moiety. These structures are known to contribute to the stability and reactivity of the compound .Chemical Reactions Analysis
Isoxazole rings can participate in various chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to form a variety of different compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the isoxazole ring could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Activation
One study discusses the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for palladium-catalyzed C(sp(3))-H bond activation. This process emphasizes the role of 5-methylisoxazole-3-carboxamide in directing the activation of inert γ-C(sp(3))-H bonds for carbon-carbon bond formation, leading to the synthesis of various non-natural amino acids. The ability to selectively and efficiently perform arylation and alkylation of α-aminobutanoic acid derivatives showcases the compound's utility in chemical synthesis (Pasunooti et al., 2015).
Antitumor Applications
Another significant application is observed in antitumor research. For example, derivatives of imidazotetrazines, which involve chemistry related to isoxazole moieties, have shown promise as broad-spectrum antitumor agents. The interaction of certain compounds with alkyl and aryl isocyanates, leading to the formation of compounds with curative activity against leukemia, highlights the potential of isoxazole derivatives in developing novel anticancer drugs (Stevens et al., 1984).
Modification and Conversion Studies
Research has also explored the conversion of isoxazole compounds into tetrazoles, providing insights into the chemical behavior and potential applications of these derivatives in synthesizing new chemical entities. Such transformations underscore the versatility of isoxazole derivatives in organic chemistry and drug development processes (Kanō & Yamazaki, 1964).
Advanced Glycation End-Products
The formation of advanced glycation end-products (AGEs) involving isoxazole derivatives has implications for understanding complications in diabetes and neurodegenerative diseases. Studies on methylglyoxal, a reactive alpha-oxoaldehyde, and its modification of amino acids, leading to AGEs formation, reveal the biochemical significance of isoxazole-related compounds in physiological and pathological processes (Nemet, Varga-Defterdarović, & Turk, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O6/c1-10-8-16(23-31-10)22-17(26)11-6-7-14-15(9-11)21(30)25(20(14)29)24-18(27)12-4-2-3-5-13(12)19(24)28/h2-9H,1H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNNFIHBZGMETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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